4-(Dipropylcarbamoyl)butanoic acid
Overview
Description
Preparation Methods
The synthesis of 4-(Dipropylcarbamoyl)butanoic acid typically involves the reaction of butanoic acid derivatives with dipropylamine under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the carbamoyl group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pH levels.
Chemical Reactions Analysis
4-(Dipropylcarbamoyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
4-(Dipropylcarbamoyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(Dipropylcarbamoyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
4-(Dipropylcarbamoyl)butanoic acid can be compared with other similar compounds, such as:
5-(Dipropylamino)-5-oxopentanoic acid: This compound shares a similar structure but may have different functional groups or substituents.
Pentanoic acid derivatives: These compounds have variations in the alkyl or amino groups attached to the pentanoic acid backbone.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(dipropylamino)-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-3-8-12(9-4-2)10(13)6-5-7-11(14)15/h3-9H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFOQQNTRFDYIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76197-47-2 | |
Record name | 4-(dipropylcarbamoyl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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